2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+
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Overview
Description
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ is a complex organic compound with a molecular formula of C15H12ClNO4S This compound is known for its unique structure, which includes a benzodioxine ring fused with a sulfonic acid group, a chloro-phenyl group, and a methyleneamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A related compound with a similar benzodioxine ring structure but different functional groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthesis of the target compound.
Uniqueness
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H12ClNO4S |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H12ClNO4S/c16-15(11-4-2-1-3-5-11)17-22(18,19)12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10H,8-9H2/b17-15- |
InChI Key |
IHVBYDJTUSGCBT-ICFOKQHNSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)/N=C(/C3=CC=CC=C3)\Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N=C(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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